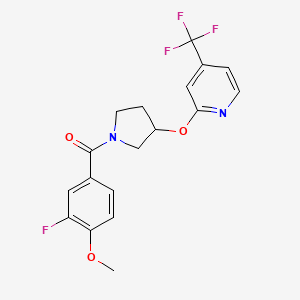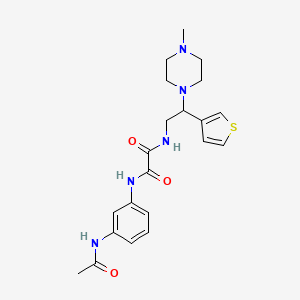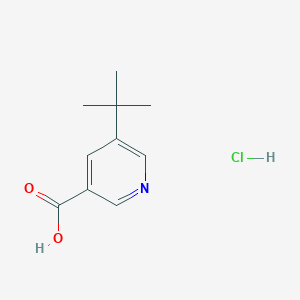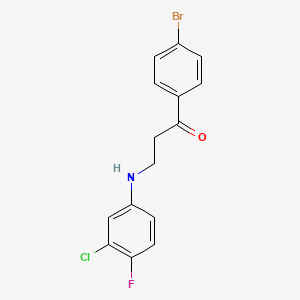
3-Fluorobenzaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorobenzaldoxime is a chemical compound used primarily for research and development . It is also known as 3-fluorobenzaldehyde oxime .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-Fluorobenzaldehyde . A detailed procedure for the synthesis of this compound can be found in a study that discusses the biocatalysis of industrial aromatic nitriles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry . The structure can also be studied through molecular dynamics simulations .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various methods. For instance, a study discusses the use of aldoxime dehydratase in the transformation of this compound .Applications De Recherche Scientifique
- Fluorescent Probes and Imaging Agents 3-Fluorobenzaldoxime can serve as a fluorescent probe due to its unique chemical structure. Researchers use it to label specific molecules or cellular structures for imaging studies. Its fluorescence properties allow visualization of biological processes, such as protein localization, cell tracking, and organelle dynamics.
- Organic Synthesis and Medicinal Chemistry Chemists employ this compound as a building block in organic synthesis. It participates in reactions to create more complex molecules. Its fluorine substitution can enhance the stability and bioavailability of drug candidates. Medicinal chemists explore its potential in designing novel pharmaceuticals.
- Catalysis and Transition Metal Complexes Transition metal complexes containing this compound exhibit interesting catalytic properties. These complexes can activate small molecules, such as hydrogen or carbon monoxide, leading to valuable transformations. Researchers investigate their applications in green chemistry and sustainable processes.
- Materials Science and Polymer Chemistry Incorporating this compound into polymer chains can modify material properties. Fluorinated polymers are known for their chemical resistance, thermal stability, and low surface energy. Researchers explore its use in creating specialty materials, coatings, and membranes.
- Biochemical Assays and Enzyme Inhibition Studies Scientists utilize this compound to develop assays for enzyme activity. It can react with specific enzymes, forming stable adducts. By measuring the rate of this reaction, researchers gain insights into enzyme kinetics and inhibition mechanisms.
Photopharmacology and Light-Controlled Reactions
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-Fluorobenzaldoxime can be achieved through a reaction between 3-Fluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "3-Fluorobenzaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3-Fluorobenzaldehyde and hydroxylamine hydrochloride in a solvent", "Add a base to the solution to initiate the reaction", "Stir the mixture at room temperature for several hours", "Extract the product using a suitable solvent", "Purify the product using techniques such as recrystallization or column chromatography" ] } | |
Numéro CAS |
458-02-6 |
Formule moléculaire |
C7H6FNO |
Poids moléculaire |
139.13 g/mol |
Nom IUPAC |
(NZ)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5- |
Clé InChI |
ZFFMHBULJWGCKI-UITAMQMPSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)/C=N\O |
SMILES |
C1=CC(=CC(=C1)F)C=NO |
SMILES canonique |
C1=CC(=CC(=C1)F)C=NO |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)





![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2548416.png)
![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)



